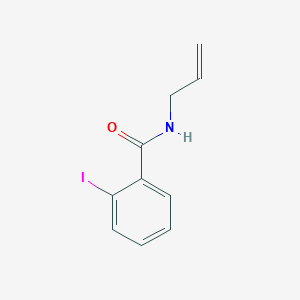![molecular formula C21H24N2O3 B4585736 3-{2-[2-(2,3,5-三甲基苯氧基)乙氧基]乙基}-4(3H)-喹唑啉酮](/img/structure/B4585736.png)
3-{2-[2-(2,3,5-三甲基苯氧基)乙氧基]乙基}-4(3H)-喹唑啉酮
描述
Quinazolinones are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis and evaluation, especially focusing on their antioxidant properties, have been a subject of interest in recent research efforts (Mravljak et al., 2021).
Synthesis Analysis
Various synthetic approaches have been developed for quinazolinone derivatives. One common method involves reactions with halides to afford quinazoline and quinazolinone derivatives with antimicrobial activity (El-hashash et al., 2011). Another approach utilizes the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates to produce a series of N- and S-alkylated derivatives (Nawrocka, 2009).
Molecular Structure Analysis
The structure-activity relationships of quinazolinones have been studied extensively. For instance, substitutions at the quinazolinone ring have been found to influence biological activities, including antioxidant and hypolipidemic activities (Kurogi et al., 1996).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, leading to the synthesis of novel derivatives with potential biological activities. The type of substituent can control the reaction pathway, leading to the synthesis of promising products (El-hashash et al., 2011).
Physical Properties Analysis
The physical properties of quinazolinones, including their solubility, melting points, and crystalline structures, are crucial for their application in drug design and development. The synthesis and crystal structure of specific quinazolinone derivatives have been detailed, providing insights into their physicochemical characteristics (Tulyasheva et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of quinazolinones, are influenced by their structural features. Studies on the lithiation of quinazolinones have provided valuable information on their chemical behavior and potential for functionalization (Smith et al., 1996).
科学研究应用
抗氧化性能和构效关系
喹唑啉酮在药学化学中因其多样的生物活性而受到认可。Mravljak 等人 (2021) 的一项研究合成两系列 2-取代喹唑啉-4(3H)-酮,通过 DPPH、ABTS 和 TEACCUPRAC 分析探讨其抗氧化性能。该研究强调了苯环上的羟基和甲氧基取代基对抗氧化活性的重要性,化合物在特定位置存在羟基时表现出金属螯合特性。这项研究强调了喹唑啉酮支架在开发具有良好金属螯合特性的强效抗氧化剂方面的潜力 Mravljak 等人,2021.
抗菌活性合成
El-hashash 等人 (2011) 探索了 2-乙氧基-4(3H) 喹唑啉酮衍生物的合成,展示了对各种细菌和真菌菌株的显着抗菌活性。该研究揭示了不同的取代基和反应条件如何影响合成途径和所得产物的生物活性。这项研究强调了喹唑啉酮衍生物在创造有效的抗菌剂方面的潜力 El-hashash 等人,2011.
镇痛活性
Osarodion (2023) 进行了一项关于特定喹唑啉酮衍生物合成的研究,评估了它们的体外镇痛活性。研究结果表明显着的镇痛作用,表明这些化合物是疼痛管理解决方案的潜在候选者。这项研究有助于理解喹唑啉酮在开发新的镇痛药物中的作用 Osarodion,2023.
受体配体的合成和 X 射线晶体学分析
Yu 等人 (1992) 合成了一系列基于喹唑啉酮结构的非肽胆囊收缩素 B 受体配体,通过 X 射线晶体学分析揭示了结构见解。该研究为理解受体结合至关重要的空间关系提供了基础,为设计新的受体配体提供了一条途径 Yu 等人,1992.
降脂活性
Kurogi 等人 (1996) 研究了新型喹唑啉酮的降脂活性,显示出其在降低甘油三酯和胆固醇水平方面的有效性。这项研究例证了喹唑啉酮衍生物在治疗高脂血症中的治疗潜力 Kurogi 等人,1996.
属性
IUPAC Name |
3-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-12-16(2)17(3)20(13-15)26-11-10-25-9-8-23-14-22-19-7-5-4-6-18(19)21(23)24/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNZDYLOUOWNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4585655.png)
![1-[(4-bromophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585662.png)
![dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4585667.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B4585674.png)

![1-ethyl-4-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585691.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4585704.png)
![N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585707.png)
![2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4585714.png)
![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4585774.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585778.png)